molecular formula C9H16 B14069568 2,6-Dimethylhepta-3,4-diene CAS No. 69888-08-0

2,6-Dimethylhepta-3,4-diene

Cat. No.: B14069568
CAS No.: 69888-08-0
M. Wt: 124.22 g/mol
InChI Key: LRWKQYNJFHGVFV-UHFFFAOYSA-N
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Description

2,6-Dimethylhepta-3,4-diene is an organic compound belonging to the class of branched unsaturated hydrocarbons It is characterized by the presence of two methyl groups attached to a heptadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylhepta-3,4-diene can be achieved through several methods. One common approach involves the reaction of appropriate alkenes under specific conditions to form the desired diene. For instance, the reaction of 2,6-dimethylheptane with a dehydrogenation catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. These processes often utilize catalytic dehydrogenation of alkanes or alkenes under controlled temperature and pressure conditions to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylhepta-3,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylhepta-3,4-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethylhepta-3,4-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where electrophiles attack the double bonds, leading to the formation of carbocation intermediates. These intermediates can further react to form various products. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylhepta-3,4-diene is unique due to its specific structural arrangement and the presence of two methyl groups at distinct positions on the heptadiene backbone. This structural feature imparts unique chemical properties and reactivity patterns, distinguishing it from other similar compounds .

Biological Activity

2,6-Dimethylhepta-3,4-diene is a hydrocarbon compound belonging to the class of alkenes. Its unique structure, characterized by a diene system, positions it as a compound of interest in various biological studies. This article aims to explore the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H14\text{C}_{9}\text{H}_{14}

This compound features a seven-carbon backbone with two double bonds located between the third and fourth carbons.

Biological Activities

1. Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of diene compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study on curcumin derivatives demonstrated that diene structures can enhance anticancer activity. The derivatives exhibited a dose-dependent reduction in tumor volume in animal models, suggesting that similar mechanisms may be applicable to this compound .

2. Antimicrobial Properties
Compounds with diene functionalities have been reported to possess antimicrobial activity against both bacterial and fungal strains. This activity is often attributed to the ability of these compounds to disrupt microbial cell membranes.

  • Research Findings : A comparative study found that diene compounds inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antimicrobial agents.

3. Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Research has shown that certain diene compounds can modulate inflammatory pathways.

  • Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation markers in vitro .

Data Table: Biological Activities of Related Dienes

Compound NameActivity TypeMechanism of ActionReference
Curcumin DerivativeAnticancerInduction of apoptosis
Diene AnalogueAntimicrobialDisruption of cell membranes
Diene CompoundAnti-inflammatoryInhibition of COX enzymes

Properties

CAS No.

69888-08-0

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

InChI

InChI=1S/C9H16/c1-8(2)6-5-7-9(3)4/h6-9H,1-4H3

InChI Key

LRWKQYNJFHGVFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C=CC(C)C

Origin of Product

United States

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